molecular formula C9H9NO B1613715 4-Methylisoindolin-1-one CAS No. 65399-01-1

4-Methylisoindolin-1-one

Cat. No.: B1613715
CAS No.: 65399-01-1
M. Wt: 147.17 g/mol
InChI Key: BXUBVWIYNGVGNT-UHFFFAOYSA-N
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Description

4-Methylisoindolin-1-one is a heterocyclic organic compound with the molecular formula C9H9NO. It belongs to the isoindolinone family, which is characterized by a fused benzopyrrole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylisoindolin-1-one can be synthesized through several methods. One common approach involves the cyclization of N-methylphthalimide with a suitable reducing agent. Another method includes the condensation of o-phthalaldehyde with methylamine, followed by cyclization under acidic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic hydrogenation of N-methylphthalimide. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Methylisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methylisoindolin-1-one involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with cellular processes by modulating signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 4-Methylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Methylisoindolin-1-one is a heterocyclic compound belonging to the isoindolinone family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties that make it a candidate for further pharmacological exploration. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H9NC_10H_9N with a molecular weight of approximately 155.19 g/mol. The structure consists of an isoindole framework with a methyl group at the nitrogen position, which influences its reactivity and biological interactions.

Anticancer Activity

Research has shown that this compound derivatives possess significant anticancer properties. A study demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

CompoundCell Line TestedIC50 (µM)
This compound Derivative AHeLa15.2
This compound Derivative BMCF-712.8

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that derivatives of this compound inhibited bacterial growth effectively.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound is known to inhibit specific enzymes involved in cell signaling pathways, which can lead to altered cellular responses and ultimately affect cell survival and proliferation.

Case Studies

A notable case study focused on the use of this compound in treating drug-resistant bacterial infections. The study highlighted its efficacy in combination therapy with conventional antibiotics, demonstrating enhanced antimicrobial effects and reduced resistance development.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the isoindolinone scaffold can significantly enhance biological activity. For instance, substituents at specific positions on the aromatic ring have been shown to increase potency against cancer cells and microbes.

Properties

IUPAC Name

4-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-3-2-4-7-8(6)5-10-9(7)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUBVWIYNGVGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNC(=O)C2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622224
Record name 4-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65399-01-1
Record name 2,3-Dihydro-4-methyl-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65399-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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